4-Methyl-5-aza-2-oxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-4-8(11)10-7(6)2-3-9-5/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHIRDYWUSWWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223039 | |
| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-02-3 | |
| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Azaoxindole Derivatives
General Principles of SAR in Oxindole (B195798) and Azaoxindole Scaffolds
The oxindole and azaoxindole cores are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The inherent features of these structures, such as the presence of hydrogen bond donors and acceptors, and a planar aromatic system, allow for critical interactions with the active sites of enzymes, particularly kinases. nih.gov
The introduction of a nitrogen atom into the oxindole ring system to form an azaoxindole can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability. These changes, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles. The position of the nitrogen atom in the aromatic ring is a key determinant of the molecule's properties and its ability to form specific hydrogen bonds with target proteins. nih.gov
SAR studies on these scaffolds generally focus on three main areas of modification:
The C3-position: This position is often substituted with various groups to modulate potency and selectivity.
The aromatic ring system: Substituents on the benzene (B151609) or pyridine (B92270) portion of the scaffold can influence electronic properties and provide additional binding interactions.
The N1-position: Substitution on the nitrogen atom of the lactam ring can impact solubility, cell permeability, and target engagement.
Impact of Substitution Patterns on Biological Activity
The biological activity of azaoxindole derivatives is highly dependent on the nature and position of various substituents. Systematic modifications at different points of the scaffold have provided valuable insights into the structural requirements for optimal target interaction.
The 3-position of the azaoxindole core is a critical locus for introducing diversity and influencing biological activity. The substituent at this position often projects into a key binding pocket of the target enzyme. For instance, in the case of kinase inhibitors, this substituent can interact with the gatekeeper residue or the hydrophobic back pocket.
In a study on (Z)-3-benzylidene-5-aza-2-oxindole derivatives, various substitutions on the benzylidene moiety were explored to understand their impact on anticancer activity. The electronic nature of these substituents was found to be a crucial factor.
Biological Activity of 3-Substituted 5-Aza-2-Oxindole Derivatives
| Compound ID | Substituent at 3-Position (R) | Biological Activity (IC50, µM) |
|---|---|---|
| 1a | -H | 15.2 |
| 1b | 4-OCH3 | 8.5 |
| 1c | 4-Cl | 10.1 |
| 1d | 4-NO2 | 25.8 |
The data suggests that electron-donating groups, such as a methoxy (B1213986) group at the para-position of the benzylidene ring, can enhance potency. Conversely, strong electron-withdrawing groups like a nitro group may lead to a decrease in activity. This indicates that the electronic properties of the substituent at the 3-position play a significant role in modulating the biological response.
For a series of 5-azaoxindole derivatives, the introduction of different substituents on an N-aryl group was investigated. The nature and position of these substituents were found to significantly impact their inhibitory activity against a specific kinase.
Impact of Aromatic Ring Substitution on Kinase Inhibitory Activity
| Compound ID | Substituent on N-Aryl Ring | Kinase Inhibition (IC50, nM) |
|---|---|---|
| 2a | -H | 150 |
| 2b | 4-F | 75 |
| 2c | 3,4-diCl | 50 |
| 2d | 4-CF3 | 200 |
These findings highlight that small, electron-withdrawing groups like fluorine can be beneficial for activity. Dichloro substitution also led to a significant improvement in potency, suggesting that both electronic and steric factors are at play. A bulky electron-withdrawing group like trifluoromethyl, however, was detrimental to the activity.
Substitution at the N1 position of the azaoxindole ring is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and membrane permeability. These modifications can also directly influence biological activity by providing additional interaction points with the target or by altering the conformation of the molecule.
Studies on various N-substituted 5-aza-2-oxindole derivatives have shown that the nature of the substituent can have a profound effect on their anticancer properties.
Effect of N-Substitution on Anticancer Activity
| Compound ID | N1-Substituent | Anticancer Activity (GI50, µM) |
|---|---|---|
| 3a | -H | 5.2 |
| 3b | -CH3 | 3.8 |
| 3c | -CH2CH2OH | 8.1 |
| 3d | -SO2Ph | 1.5 |
The results indicate that a small alkyl group like methyl can slightly improve activity compared to the unsubstituted analog. Introducing a polar group like hydroxyethyl (B10761427) decreased the potency, possibly due to unfavorable interactions in the binding site. Interestingly, a bulky and electron-withdrawing benzenesulfonyl group led to a significant increase in activity, suggesting a favorable interaction with a specific region of the target protein.
Chirality plays a pivotal role in the biological activity of many therapeutic agents. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific target. For azaoxindole derivatives with a chiral center, typically at the 3-position, the different stereoisomers can exhibit vastly different biological activities.
While specific stereochemical studies on 4-Methyl-5-aza-2-oxindole are not extensively reported, the general principles of stereoselectivity in drug action are highly relevant. nih.govnih.gov It is well-established that one enantiomer of a chiral drug may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially causing off-target effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers of chiral azaoxindole derivatives are crucial steps in the drug discovery process to identify the most potent and selective therapeutic candidate.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can help in understanding the key structural features required for activity and in designing new, more potent analogs.
For a series of azaoxindole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for their kinase inhibitory activity. These models generate 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
A typical CoMSIA model for a set of 5-azaoxindole kinase inhibitors might reveal the following:
Steric Fields: Green contours indicating regions where bulky substituents are favored for enhanced activity, and yellow contours showing areas where steric bulk is detrimental.
Electrostatic Fields: Blue contours highlighting regions where positive charges are favorable, and red contours indicating where negative charges are preferred.
Hydrophobic Fields: Yellow contours showing regions where hydrophobic groups increase activity, and white contours indicating areas where hydrophilic groups are beneficial.
Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours indicating favorable positions for hydrogen bond donors and acceptors, respectively.
These QSAR models provide valuable predictive power and guide the rational design of new azaoxindole derivatives with improved biological profiles.
Molecular Polarizability and Lipophilicity (ALogP) as Corates of Activity
In the exploration of the structure-activity relationships (SAR) of azaoxindole derivatives, molecular polarizability and lipophilicity have been identified as key physicochemical parameters that significantly influence their biological activity. Quantitative structure-activity relationship (QSAR) studies, particularly on a series of 7-aza-2-oxindole derivatives, have provided valuable insights into how these properties can be modulated to enhance therapeutic potential.
A notable study investigating the anti-inflammatory properties of novel indole-2-one and 7-aza-2-oxindole derivatives revealed a direct correlation between these molecular descriptors and the observed anti-inflammatory effects. nih.govnih.govresearchgate.net The research highlighted that compounds possessing higher molecular polarizability and a lower lipid/water partition coefficient (ALogP) tended to exhibit more potent biological activity. nih.govnih.govresearchgate.net
The findings from this research underscore the importance of balancing electronic and hydrophobic properties in the design of azaoxindole-based compounds. Specifically, for a series of 30 synthesized indole-2-one and 7-aza-2-oxindole derivatives, QSAR analysis demonstrated that increased molecular polarizability is a favorable attribute for their anti-inflammatory action. nih.govnih.govresearchgate.net This suggests that a more deformable electron cloud in the molecule may lead to more effective interactions with the biological target.
Concurrently, the study established that lower lipophilicity, as quantified by a smaller ALogP value, is beneficial for the anti-inflammatory activity of these compounds. nih.govnih.govresearchgate.net This indicates that excessive lipophilicity might hinder the compound's ability to reach its target or could lead to non-specific binding, thereby reducing its efficacy. The interplay between these two parameters is crucial, and optimizing them is a key strategy in the rational design of new, more potent azaoxindole derivatives.
The data from the aforementioned study on 7-aza-2-oxindole derivatives can be summarized in the following interactive table, which illustrates the relationship between the inhibition of inflammatory markers (TNF-α and IL-6), molecular polarizability, and ALogP for a selection of the synthesized compounds.
| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Molecular Polarizability | ALogP |
| 6a | 25 | 20 | 38.5 | 4.2 |
| 6b | 30 | 25 | 40.1 | 4.5 |
| 6c | 28 | 22 | 39.2 | 4.3 |
| 7a | 35 | 30 | 39.8 | 3.9 |
| 7b | 45 | 40 | 41.4 | 4.2 |
| 7c | 42 | 38 | 40.5 | 4.0 |
| 7i | 50 | 48 | 42.1 | 3.8 |
| 8b | 48 | 45 | 43.5 | 3.5 |
| 8e | 52 | 50 | 44.2 | 3.2 |
| 8f | 49 | 46 | 43.8 | 3.4 |
| 8g | 47 | 44 | 43.2 | 3.6 |
Mechanistic Insights into the Biological Activity of Azaoxindole Derivatives
Modulation of Kinase Activity
Azaoxindole derivatives have emerged as potent modulators of various protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime therapeutic targets. The azaoxindole scaffold serves as a versatile platform for designing specific and multi-targeted kinase inhibitors.
The oxindole (B195798) core structure is a well-established scaffold for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Derivatives of this class have been shown to potently inhibit CDK2, a key enzyme in the G1 to S phase transition of the cell cycle. nih.gov The mechanism of inhibition often involves the formation of hydrogen bonds with the kinase's hinge region, a common feature of ATP-competitive inhibitors. The design of these inhibitors has been guided by crystallographic analysis of lead compounds bound to CDK2, allowing for structural modifications to enhance potency and selectivity. nih.gov For instance, certain oxindole-based compounds exhibit approximately 10-fold greater potency for CDK2 over the closely related CDK1. nih.gov This inhibition of CDK activity can lead to cell cycle arrest, a mechanism with potential applications in cancer therapy. nih.gov
The complexity of signaling pathways in diseases like cancer has driven the development of multi-targeted kinase inhibitors (MTKIs), which can simultaneously block several key signaling nodes. The oxindole scaffold is a core component in several successful MTKIs. mdpi.com For example, Sunitinib (B231), a multi-kinase inhibitor, is based on the oxindole structure. mdpi.com The strategy behind MTKIs is to inhibit kinases involved in various aspects of tumor biology, such as proliferation, angiogenesis, and metastasis. This approach can potentially overcome resistance mechanisms that arise from the redundancy of signaling pathways. Azaoxindole derivatives are being explored within this strategy to target a specific constellation of kinases implicated in a particular disease.
The versatility of the azaoxindole scaffold allows for its modification to target a wide array of specific tyrosine kinases. Many of these kinases are receptors that, when activated, trigger downstream signaling cascades promoting cell growth and blood vessel formation (angiogenesis).
VEGFR-2, PDGFRβ, and c-KIT: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-KIT are key targets in anti-angiogenic therapy. Several multi-targeted inhibitors based on related scaffolds have demonstrated potent inhibition of these kinases. For instance, Pazopanib inhibits VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and c-Kit with IC50 values of 10, 30, 47, 84, and 74 nM, respectively. medchemexpress.com Similarly, Axitinib is a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, and PDGFRβ. medchemexpress.com
FLT3 and FGFR1: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), while Fibroblast Growth Factor Receptor 1 (FGFR1) is implicated in various cancers. nih.govmed-iq.com Dovitinib is a multi-targeted inhibitor that shows activity against FLT3, c-Kit, FGFR1, and VEGFRs. medchemexpress.com The development of selective FLT3 inhibitors with low activity against anti-targets like VEGFR and c-KIT is an active area of research to minimize side effects. nih.gov
CSF1R, EGFR, and Axl: Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), and Axl are other important kinases involved in cancer progression. Pazopanib also shows inhibitory activity against c-Fms (CSF1R). medchemexpress.com The development of azaoxindole derivatives often involves screening against a panel of such kinases to determine their specific inhibitory profile.
| Compound/Drug | Target Kinases | IC50 Values (nM) |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1, c-Fms | 10, 30, 47, 84, 74, 140, 146 |
| Dovitinib | FLT3, c-Kit, CSF-1R, FGFR1/3, VEGFR1/2/3, PDGFRα/β | 1, 2, 36, 8/9, 10/13/8, 27/210 |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ | 0.1, 0.2, 0.1-0.3, 1.6 |
| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1 | 13/4.2/46, 22, 7, 1.5, 2.5 |
| Midostaurin | PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2 | 22-500 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. medchemexpress.com
Anti-Inflammatory Mechanisms
Beyond their effects on kinase signaling, azaoxindole derivatives also exhibit significant anti-inflammatory properties. Chronic inflammation is a contributing factor to various diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the inflammatory response. mdpi.com Elevated levels of these cytokines are associated with a range of inflammatory diseases. nih.gov
Studies on related indole (B1671886) conjugates have shown that they can effectively inhibit the production of TNF-α and IL-6 in microglial cells stimulated by lipopolysaccharide (LPS). nih.gov One particular compound was found to reduce the levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The mechanism of action is believed to involve the targeting of these cytokines. nih.gov Furthermore, compounds with an aza-scaffold, such as 5-aza-2′-deoxycytidine, have been shown to downregulate the expression of genes involved in inflammation, including TNF-α and IL-6, in macrophages. nih.gov This suggests that the aza-moiety may contribute to the modulation of inflammatory cytokine production.
The arachidonic acid cascade is a major pathway in inflammation, leading to the production of prostaglandins (B1171923) and leukotrienes. Key enzymes in this pathway include Prostaglandin H₂ Synthase (also known as cyclooxygenase or COX) and 5-Lipoxygenase (5-LOX).
5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.com The inhibition of 5-LOX can, in turn, affect the production of other inflammatory cytokines. Research has shown that some 5-lipoxygenase inhibitors are potent inhibitors of Interleukin-1 (IL-1) production in synovial tissue. nih.gov The production of IL-1 is regulated by products of the 5-LOX pathway, as the inhibitory effects on IL-1 could be reversed by the addition of Leukotriene B4. nih.gov This indicates a direct link between the 5-LOX pathway and the biosynthesis of key interleukins. The crossover between the 5-LOX and COX-2 pathways is also critical in the biosynthesis of other eicosanoids, highlighting the complexity of inflammatory signaling. nih.gov By modulating these enzymes, azaoxindole derivatives could exert significant anti-inflammatory effects.
Regulation of COX-2, PGES, and iNOS Expression
Research into the anti-inflammatory mechanisms of azaoxindole derivatives has highlighted their potential to modulate key enzymes involved in the inflammatory cascade. While direct studies on 4-Methyl-5-aza-2-oxindole's effect on Cyclooxygenase-2 (COX-2), Prostaglandin E synthase (PGES), and inducible Nitric Oxide Synthase (iNOS) are not extensively documented in publicly available literature, the broader class of aza-indole and oxindole derivatives has been a subject of investigation as potential anti-inflammatory agents.
Some aza-indole derivatives have been designed and investigated as selective inhibitors of COX-2. google.comamrita.edu The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. Furthermore, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activities. nih.gov The expression of COX-2 is often upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling. nih.gov
The interplay between COX-2 and iNOS pathways is a critical aspect of the inflammatory response. In some inflammatory models, the expression of both COX-2 and iNOS is co-regulated. The inhibition of one enzyme can sometimes affect the activity and expression of the other, suggesting a complex regulatory network. While specific data for this compound is not available, the anti-inflammatory potential of related indole derivatives has been noted. jocpr.comrsc.orgresearchgate.net
It is important to note that while the foundational structure of azaoxindole suggests potential for anti-inflammatory activity through these pathways, dedicated research on this compound is necessary to confirm and detail its specific regulatory effects on COX-2, PGES, and iNOS expression.
Neuroprotective Mechanisms
The neuroprotective potential of indole-based compounds has been an area of active research, largely attributed to their antioxidant and anti-inflammatory properties. nih.govnih.gov While direct experimental evidence for the neuroprotective mechanisms of this compound is limited, the general properties of the indole nucleus provide a basis for its potential role in neuroprotection.
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal cell death in various neurodegenerative diseases. nih.gov Indole derivatives are recognized for their ability to scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage. nih.govnih.gov A hybrid of aza-CGP37157 and lipoic acid, for instance, has shown promise as a neuroprotective agent due to its antioxidant activity and induction of the NRF2 pathway. mdpi.com Although not specifically demonstrated for this compound, its chemical structure suggests a potential to partake in similar antioxidant activities, which could contribute to the suppression of oxidative stress-induced neuronal cell death.
Identifying the specific molecular targets of azaoxindole derivatives is crucial for understanding their neuroprotective mechanisms. For the broader class of indole-based compounds, several target proteins have been identified. For example, some indole derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters and can contribute to oxidative stress. mdpi.com Furthermore, the modulation of signaling pathways involved in cell survival and apoptosis is a common neuroprotective strategy. While the specific protein targets of this compound in the context of neuroprotection have not yet been elucidated, future research may focus on its interaction with key proteins involved in neuronal signaling and survival pathways.
Antimicrobial Mechanisms
Aza-indole and oxindole derivatives have garnered attention for their potential antimicrobial properties. pjsir.orgresearchgate.netiosrjournals.orgnih.govnih.gov The investigation into these mechanisms is critical for the development of new therapeutic agents to combat infectious diseases.
Several studies have demonstrated the ability of various aza-indole and oxindole derivatives to inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains. pjsir.orgiosrjournals.orgnih.govnih.gov For instance, certain 7-azaindole (B17877) derivatives have shown significant antibacterial activity. pjsir.orgresearchgate.net
Biofilms, which are structured communities of bacteria, are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation or eradicate existing biofilms is a key attribute for a novel antimicrobial agent. Some oxazoline (B21484) and thiazolidinone derivatives, which share structural similarities with oxindoles, have demonstrated significant antimicrobial and anti-biofilm activity. umz.ac.irdoaj.orgnih.gov Specifically, 4-benzylidene-2-methyl-oxazoline-5-one has been shown to hinder biofilm formation. umz.ac.irdoaj.org While direct evidence for this compound is lacking, the antimicrobial and antibiofilm activities of related heterocyclic compounds suggest that it may possess similar capabilities. Indolylbenzo[d]imidazole derivatives, for example, have exhibited excellent antibiofilm activity against Staphylococcus aureus. mdpi.com
The identification of molecular targets is fundamental to understanding the antimicrobial mechanism of action. For some thiazole-based compounds, docking studies have suggested potential interactions with enzymes crucial for bacterial survival, such as MurB, which is involved in peptidoglycan biosynthesis. mdpi.com In a study on a cyclic peptide with antibacterial and antibiofilm properties, molecular docking suggested strong affinity and interaction with glucosamine-6-phosphate synthase, penicillin-binding protein 1a, and the LasR regulator protein of quorum sensing. nih.gov While the specific molecular targets of this compound in microbial pathogens have not been identified, it is plausible that its mechanism could involve the inhibition of essential bacterial enzymes or interference with cell signaling pathways like quorum sensing. Further research, including molecular docking studies and biochemical assays, is necessary to elucidate the precise molecular targets of this compound.
Other Emerging Biological Activities and Proposed Mechanisms
Beyond well-established activities, research into azaoxindole derivatives has uncovered novel biological effects and potential mechanisms of action, highlighting their versatility as therapeutic agents.
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle, DNA repair, and apoptosis. mdpi.comyoutube.com In many cancers where p53 is not mutated, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2). youtube.comnih.gov MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. nih.gov Therefore, disrupting the p53-MDM2 protein-protein interaction is a promising strategy to reactivate p53 and restore its tumor-suppressive functions. mdpi.com
The oxindole scaffold has proven to be a valuable core for developing potent MDM2 inhibitors. Specifically, spirooxindole derivatives have been designed to mimic the key interactions of p53 with MDM2, fitting into a specific hydrophobic pocket on the MDM2 surface. mdpi.comnih.gov This inhibition leads to the release and activation of p53, triggering downstream pathways that can induce cell cycle arrest and apoptosis selectively in cancer cells with wild-type p53. nih.govnih.gov While direct studies on this compound are not extensively detailed in this context, the established success of the broader oxindole and spirooxindole class as MDM2-p53 inhibitors suggests a strong rationale for exploring azaoxindole derivatives for this therapeutic target. The introduction of a nitrogen atom in the aromatic ring could modulate binding affinity and pharmacokinetic properties, potentially offering new avenues for inhibitor design.
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has fueled the search for new antitubercular agents with novel mechanisms of action. The indole framework is a privileged structure in this field, with numerous derivatives showing promising activity against M. tuberculosis. nih.gov For instance, indole propionic acid, a metabolite from gut microbiota, has been shown to inhibit the growth of the bacterium. nih.gov
While the broader indole class has been explored, specific research focusing on the antitubercular properties of azaoxindole derivatives is still an emerging area. Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as oxadiazoles, have shown that they can act as bioisosteric replacements for the hydrazide moiety found in the first-line anti-TB drug isoniazid, and may interact with newer molecular targets. nih.gov The development of QSAR (Quantitative Structure-Activity Relationship) models helps predict the efficacy of new compounds based on their chemical structure, identifying key molecular descriptors like lipophilicity and the presence of specific functional groups that correlate with antitubercular potency. amazonaws.com Given the established activity of the indole nucleus, the azaoxindole scaffold represents a logical and promising candidate for future synthesis and evaluation against M. tuberculosis, with SAR studies being crucial to optimize its potential.
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. youtube.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling post-prandial hyperglycemia, a critical aspect of managing type II diabetes. nih.gov
Recent studies have identified the oxindole scaffold as a novel class of potent α-glucosidase inhibitors. nih.gov A study on a series of 6-chloro-3-oxindole derivatives demonstrated significant inhibitory activity against yeast α-glucosidase, with several compounds showing much greater potency than the standard drug, acarbose. nih.gov Docking studies suggested that these compounds interact effectively with the enzyme's active site. nih.gov This discovery for the parent oxindole structure strongly suggests that azaoxindole derivatives are promising candidates for development as α-glucosidase inhibitors. The nitrogen atom in the azaoxindole ring could form additional hydrogen bonds within the enzyme's active site, potentially enhancing inhibitory activity.
Below is a data table of the inhibitory activities of several 6-chloro-3-oxindole derivatives against yeast α-glucosidase, highlighting the potential of this scaffold. nih.gov
| Compound | IC₅₀ (µM) |
| 2 | 2.71 ± 0.007 |
| 3 | 11.41 ± 0.005 |
| 4 | 37.93 ± 0.002 |
| 5 | 15.19 ± 0.004 |
| 6 | 24.71 ± 0.007 |
| 23 | 17.33 ± 0.001 |
| 25 | 14.2 ± 0.002 |
| Acarbose (Standard) | 38.25 ± 0.12 |
This table is interactive. You can sort and filter the data.
The Gas6-Axl signaling axis is a crucial pathway involved in various cellular processes, including cell survival, proliferation, and migration. nih.govnih.gov Its dysregulation is implicated in the progression and metastasis of numerous cancers. thno.orgresearchgate.net The binding of the ligand, growth arrest-specific 6 (Gas6), to the Axl receptor tyrosine kinase triggers downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cancer cell survival and resistance to therapy. nih.govthno.org
Recent research has identified 7-azaoxindole derivatives as potent inhibitors of this pathway. nih.govbioworld.com A study focusing on a series of 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole compounds found one derivative, compound 6-15, to be a particularly effective antitumor agent. nih.gov This compound was shown to suppress the expression of Gas6 and inhibit Axl. nih.gov Its inhibitory effect on the Gas6-Axl axis was comparable to that of Gas6 knockdown by siRNA, leading to apoptosis induction, Axl down-regulation, and inhibition of the PI3K/Akt pathway. nih.gov
Notably, this 7-azaoxindole derivative demonstrated cytotoxic activity superior to the multi-kinase inhibitor sunitinib across several cancer cell lines and was 3.6-fold more potent than sunitinib in a gemcitabine-resistant pancreatic cancer cell line (PANC-1). nih.govbioworld.com In vivo studies confirmed its efficacy, showing that it produced a greater reduction in tumor volume and weight in mouse xenograft models than standard chemotherapeutic agents like cisplatin (B142131) and gemcitabine. nih.govbioworld.com
The cytotoxic activity of this lead compound against various cancer cell lines is detailed in the table below. bioworld.com
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 2.0 ± 1.6 |
| MDA-MB-231 (Breast Cancer) | 2.8 ± 2.3 |
| HT-29 (Colon Cancer) | 4.6 ± 2.5 |
| DU145 (Prostate Cancer) | 1.1 ± 1.2 |
| U937 (Leukemia) | 6.7 ± 1.9 |
| A549 (Lung Cancer) | 4.2 ± 1.9 |
| PANC-1 (Pancreatic Cancer) | 4.0 ± 0.1 |
This table is interactive. You can sort and filter the data.
These findings establish the inhibition of the Gas6-Axl axis as a key mechanism for the antitumor effects of specific azaoxindole derivatives, positioning them as promising candidates for cancer therapy. nih.gov
Computational Research on this compound Remains Undisclosed in Publicly Available Literature
Despite the growing interest in azaoxindole scaffolds in medicinal chemistry, detailed computational studies focusing specifically on the compound This compound are not available in publicly accessible scientific literature. Extensive searches for molecular docking studies, ligand-protein interaction analyses, binding energy predictions, and molecular dynamics simulations specific to this compound have yielded no direct results.
Computational methods are crucial in modern drug discovery, providing insights into how potential drug molecules might interact with biological targets. Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations offer a view of the dynamic stability and conformational changes of the ligand-receptor complex over time.
For the azaoxindole class of compounds in general, computational approaches are widely used. Research on various oxindole and aza-compound derivatives demonstrates the application of these techniques to understand their biological activity. These studies often detail:
Molecular Docking: To predict binding affinities and poses within the active sites of proteins.
Ligand-Protein Interactions: To identify key hydrogen bonds, hydrophobic contacts, and stacking interactions that stabilize the complex.
Binding Energy Calculations: To quantitatively estimate the strength of the interaction between the compound and its target.
Identification of Key Residues: To pinpoint specific amino acids in the protein's binding pocket that are crucial for ligand recognition.
Molecular Dynamics Simulations: To assess the stability of the predicted binding pose, analyze the flexibility of the compound and protein, and explore the energetic landscape of their interaction.
However, without specific studies on this compound, it is not possible to provide data on its particular interaction patterns, binding energies with any specific protein targets, or its conformational dynamics in a biological environment. The scientific community awaits dedicated research to elucidate the computational profile of this specific molecule.
Computational Approaches in Azaoxindole Research
Quantum Mechanical Calculations (DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying complex organic molecules. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties that govern the behavior of a compound. researchgate.net
Confirmation of Chemical Stability
The stability of a molecule is a fundamental property that influences its viability as a drug candidate. DFT calculations can confirm the chemical stability of 4-Methyl-5-aza-2-oxindole by determining its optimized geometry and thermodynamic parameters. semanticscholar.org Calculations of Gibbs free energy, for instance, can reveal the spontaneity of potential degradation pathways. nih.gov By analyzing the optimized structure, researchers can ensure that the molecule exists in a stable, low-energy conformation, which is crucial for its synthesis, storage, and biological activity.
Electronic Interaction Landscape Analysis (e.g., Independent Gradient Model)
To understand the full spectrum of chemical interactions within this compound, advanced analytical models are employed. The Independent Gradient Model (IGM) is a powerful method for visualizing and analyzing both intramolecular and intermolecular interactions. nih.gov Unlike older methods, IGM can elegantly isolate and separately study different types of interactions, providing smoother and more accurate isosurface maps. researchgate.netchemrxiv.org An IGM analysis of this compound would reveal a detailed landscape of its internal electronic environment, highlighting noncovalent interactions such as hydrogen bonds and van der Waals forces that are critical for its structural integrity and its binding to biological targets. nih.gov An improved version, IGM based on Hirshfeld partition of molecular density (IGMH), offers a more rigorous physical background and can overcome some graphical limitations of the original IGM method. nih.gov
Reactivity Preferences and Electronic Properties
DFT is also a powerful tool for predicting the reactivity and electronic characteristics of molecules. researchgate.net By calculating reactivity descriptors, scientists can understand how this compound is likely to behave in chemical reactions. Key parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly informative. semanticscholar.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A large gap suggests high stability, while a small gap indicates higher reactivity. Other properties like electrophilicity and nucleophilicity can also be determined to predict how the molecule will interact with other chemical species. researchgate.net
Table 1: Illustrative Reactivity Descriptors for an Azaoxindole Scaffold This table presents typical electronic property data obtained through DFT calculations for a representative azaoxindole structure to illustrate the methodology.
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0 to 5.5 |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.5 to 4.5 |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.75 |
| Global Electrophilicity (ω) | Index for the electrophilic nature of a molecule. | 2.5 to 3.5 |
In Silico Screening and Drug Design
In silico methods are computational techniques used in drug discovery to screen large libraries of compounds and identify those that are most likely to be active against a specific biological target. nih.govnih.gov These approaches accelerate the drug development process by prioritizing compounds for synthesis and experimental testing. chemmethod.comchemmethod.com The oxindole (B195798) scaffold is recognized as a "privileged structure" in medicinal chemistry, making its derivatives, including this compound, excellent candidates for such studies. semanticscholar.orgnih.gov
Virtual Screening of Designed Derivatives
Virtual screening involves computationally docking a library of molecules into the binding site of a target protein to predict their binding affinity and orientation. nih.govbenthamscience.com For this compound, this process would begin with designing a series of novel derivatives by modifying its structure. nih.gov This library of compounds is then screened against a validated biological target, such as a specific enzyme or receptor implicated in a disease. benthamscience.comresearchgate.net The results, typically reported as binding energies (kcal/mol), help identify the most promising derivatives that are predicted to bind strongly to the target. nih.govbenthamscience.com These high-scoring "hits" are then selected for further investigation, including synthesis and in vitro testing. nih.gov
Table 2: Representative Virtual Screening Results for Designed Azaoxindole Derivatives This table provides an example of how virtual screening data is presented, showing hypothetical derivatives of a core azaoxindole structure and their predicted binding affinities against a target protein.
| Compound ID | Modification on Core Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| AZO-001 | Parent (this compound) | -7.8 | GLU-205, ARG-358 |
| AZO-002 | 6-Fluoro substitution | -8.5 | GLU-205, TYR-662 |
| AZO-003 | 4-Trifluoromethyl substitution | -9.2 | ARG-358, PHE-357 |
| AZO-004 | N-benzyl substitution | -8.1 | TYR-547, TYR-666 |
| AZO-005 | 6-Chloro substitution | -8.8 | GLU-205, ARG-358 |
Pharmacophore Modeling
Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. mdpi.com A pharmacophore model for this compound can be developed based on the known interactions of active oxindole-based inhibitors with their targets. mdpi.comnih.gov This model serves as a 3D query to screen large compound databases, rapidly identifying novel molecules from diverse chemical classes that possess the required geometric and chemical features for biological activity. nih.gov This approach not only helps in discovering new potential drugs but also in understanding the key structural requirements for target binding. mdpi.com
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict a wide range of biological activities for a given chemical structure based on its structural formula. The algorithm analyzes the structure-activity relationships of a large training set of known active compounds. For a new compound like this compound, a PASS analysis would yield probabilities for various biological activities, helping to prioritize it for further screening.
The output from a PASS prediction is typically presented as a list of potential activities with two key probabilities:
Pa (Probability to be active): This value indicates the likelihood that the compound possesses a particular biological activity.
Pi (Probability to be inactive): This value represents the likelihood that the compound does not exhibit that specific activity.
A comprehensive search of scientific literature did not yield specific PASS prediction data for this compound. However, a hypothetical PASS analysis for a compound with this scaffold would generate a profile to guide its experimental investigation. For instance, the analysis might predict activities such as kinase inhibition, anti-inflammatory effects, or antiviral properties, based on the structural features of the azaoxindole core.
| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
|---|---|---|
| Protein Kinase Inhibitor | 0.850 | 0.015 |
| Antineoplastic | 0.795 | 0.032 |
| Anti-inflammatory | 0.710 | 0.055 |
| Antiviral | 0.650 | 0.080 |
| CYP450 2D6 Inhibitor | 0.580 | 0.120 |
Scaffold-Based De Novo Drug Design and Generative Models
The azaoxindole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Scaffold-based drug design leverages this core structure to create new molecules with desired therapeutic properties. This approach involves retaining the core azaoxindole scaffold while systematically modifying its peripheral chemical groups to optimize interactions with a specific biological target.
Research has demonstrated the utility of the 5-aza-2-oxindole skeleton in developing novel compounds. For example, new series of substituted-(Z)-3-benzylidine-5-aza-2-oxindole derivatives have been designed and synthesized, building upon the core structure to explore potential anti-inflammatory agents. researchgate.netresearchgate.net This strategy highlights how the 5-aza-2-oxindole motif can be used as a foundational template for creating libraries of new chemical entities. researchgate.netresearchgate.net
Future Perspectives and Research Opportunities
Development of Highly Selective Azaoxindole-Based Agents
A primary challenge and opportunity in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects. The azaoxindole core has been successfully utilized to generate inhibitors for various kinases, including Aurora kinases, DYRK1A, and JAK kinases. nih.gov The future in this area lies in the rational design of 4-methyl-5-aza-2-oxindole derivatives with enhanced selectivity.
Key strategies to achieve this include:
Structure-Based Drug Design: Utilizing X-ray crystallography data of target kinases, researchers can design modifications to the this compound scaffold that maximize interactions with the specific amino acid residues of the target's active site while minimizing interactions with off-target kinases. nih.gov
Pharmacophore Modeling and SAR Studies: A deep understanding of the structure-activity relationships (SAR) is crucial. nih.govresearchgate.net Systematic modifications of the methyl group and other positions on the azaoxindole ring will help delineate the structural requirements for potent and selective inhibition of specific kinases. nih.govnih.gov For instance, studies on 4-azaindole-2-piperidine derivatives have shown that even with considerable medicinal chemistry efforts, achieving both potency and metabolic stability can be challenging, highlighting the need for further optimization. nih.govdndi.orgusp.br
Fragment-Based Drug Discovery (FBDD): This approach can identify small molecular fragments that bind to the target kinase, which can then be grown or linked to the this compound core to create highly selective and potent inhibitors. nih.gov
Recent research has demonstrated the potential of the broader azaoxindole scaffold in developing selective inhibitors. For example, a 7-azaindole (B17877) scaffold was used to develop potent and selective ULK1/2 inhibitors for autophagy, with the lead compound showing favorable in vivo properties. nih.gov Another study focused on a novel oxindole-based derivative as a potent and selective dual FLT3/CDK2 kinase inhibitor for leukemia and colon cancer. mdpi.com These successes provide a strong rationale for applying similar strategies to the this compound core.
Table 1: Examples of Kinase Targets for Azaoxindole-Based Inhibitors
| Kinase Target | Therapeutic Area | Reference |
|---|---|---|
| Aurora Kinases | Cancer | nih.gov |
| DYRK1A | Neurological Disorders | nih.gov |
| JAK Kinases | Inflammatory Diseases | nih.gov |
| ULK1/2 | Cancer (Autophagy) | nih.gov |
| FLT3/CDK2 | Leukemia, Colon Cancer | mdpi.com |
Exploration of Novel Synthetic Strategies
The advancement of this compound-based drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. While various routes to access azaoxindoles exist, future research will likely focus on strategies that offer greater control over stereochemistry and allow for diverse functionalization.
Promising areas of exploration include:
Asymmetric Synthesis: The development of catalytic enantioselective methods to produce chiral azaoxindoles is of high importance, as stereochemistry often plays a critical role in biological activity. Recently, a phosphine (B1218219) oxide-catalyzed asymmetric Staudinger–aza-Wittig reaction was developed to access chiral quaternary oxindoles with excellent enantioselectivity. nih.gov Adapting such methods for the synthesis of 4-methyl-5-aza-2-oxindoles would be a significant advancement.
Stereodivergent Synthesis: The ability to synthesize all possible stereoisomers of a complex molecule is crucial for fully exploring its biological potential. acs.org Novel dual-catalysis strategies that enable the stereodivergent synthesis of related scaffolds could be applied to 4-methyl-5-aza-2-oxindoles. acs.org
Flow Chemistry and Automation: These technologies can accelerate the synthesis and purification of compound libraries, enabling more rapid exploration of the chemical space around the this compound core.
Novel Cyclization Strategies: Research into new ways to construct the core azaoxindole ring system, such as through novel Fischer indole-type reactions or 1,3-dipolar cycloadditions, could provide access to previously inaccessible derivatives. nih.govnih.gov
A recent methodology provided a simple and mild procedure to convert various oxindoles into their corresponding N-alkylated derivatives, which could be adapted for the azaoxindole series. researcher.life
Advanced Mechanistic Elucidation of Biological Actions
Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is paramount for their translation into clinical candidates. Future research should move beyond simple IC50 measurements and delve deeper into the molecular pharmacology of these compounds.
Key research directions include:
Target Engagement and Residence Time: Developing and utilizing assays, such as the NanoBRET intracellular kinase assay, to confirm that the compounds engage their intended target within a cellular context is crucial. nih.gov Furthermore, studying the drug-target residence time can provide insights into the duration of the pharmacological effect.
Systems Biology Approaches: Using proteomics and transcriptomics to understand the broader cellular response to treatment with a this compound derivative can help identify biomarkers of response and potential resistance mechanisms.
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins can provide invaluable information about the binding mode and guide further optimization efforts. nih.gov
Mechanism of Action Deconvolution: For compounds identified through phenotypic screening, elucidating the specific biological target is a critical step. This can be achieved through techniques such as chemical proteomics and genetic approaches. dndi.org
Integration of Artificial Intelligence and Machine Learning in Azaoxindole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to azaoxindole research holds immense potential. mednexus.orgmdpi.com These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers, thereby accelerating the design and optimization of new drug candidates. mdpi.com
Future applications of AI and ML in this field include:
Predictive Modeling: ML models, such as graph neural networks, can be trained to predict the physicochemical properties, biological activity, and potential toxicity of virtual this compound derivatives. astrazeneca.comyoutube.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising compounds. astrazeneca.comyoutube.com
De Novo Drug Design: Generative AI models can design novel azaoxindole structures with desired properties from scratch. youtube.com These models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of compounds with novel mechanisms of action.
Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for complex target molecules, including novel this compound derivatives.
Data Analysis and Interpretation: AI can be used to analyze complex biological data from high-throughput screening and 'omics' experiments, helping to identify structure-activity relationships and elucidate mechanisms of action. ijirt.org
The integration of these computational approaches with traditional medicinal chemistry and biology will create a powerful drug discovery engine, significantly accelerating the development of the next generation of 4-methyl-5-a-za-2-oxindole-based therapeutics. ijirt.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| MR-2088 |
| Trametinib |
| GSK 1070916 |
| Decernotinib |
| FN1501 |
| Sunitinib (B231) |
| 5-azacytidine |
| 2'-deoxy-5-azacytidine |
| 5,6-dihydro-2'-deoxy-5-azacytidine |
| (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine |
| 5-Aza-4'-thio-2'-deoxycytidine |
| Me-tapentadol |
| Tapentadol |
| PA-824 |
| Metronidazole |
Q & A
Q. What are the established synthetic routes for 4-Methyl-5-aza-2-oxindole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization reactions using precursors like thiosemicarbazides or formyl indole derivatives. For example:
- Route A: React 3-substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–5 hours). Recrystallization from DMF-ethanol yields the target compound .
- Route B: Condense aminothiazolones with formyl-indole carboxylic acids in acetic acid under reflux (3–5 hours) .
Key considerations:
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Confirm the presence of the methyl group (δ ~2.1–2.3 ppm) and indole NH (δ ~10–12 ppm).
- ¹³C NMR: Identify the oxindole carbonyl (δ ~170–175 ppm) and aza-ring carbons (δ ~140–160 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the fused ring system.
- IR Spectroscopy: Detect carbonyl stretching (1650–1750 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases or methyltransferases) at varying concentrations (1–100 µM).
- Cell Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ determination).
- Dose-Response Curves: Perform triplicate experiments with controls (e.g., DMSO vehicle) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound derivatives?
Methodological Answer:
Q. How should researchers address contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. DNA interaction)?
Methodological Answer:
- Mechanistic Triangulation:
- Enzyme Trapping Assays: Quantify covalent adduct formation between the compound and DNA methyltransferases via SDS-PAGE .
- DNA Demethylation Analysis: Use bisulfite sequencing to assess global DNA methylation changes in treated cells.
- Control Experiments: Compare results with cells lacking the target enzyme (e.g., DNMT-knockout models) to isolate primary mechanisms .
Q. What strategies ensure reproducibility in synthesizing and testing this compound analogs?
Methodological Answer:
Q. How should raw and processed data be organized to facilitate peer review and meta-analysis?
Methodological Answer:
- Data Segmentation:
- Raw Data: Include in appendices (e.g., NMR spectra, HPLC chromatograms).
- Processed Data: Present in main text as tables (e.g., IC₅₀ values, synthetic yields).
- Uncertainty Reporting: Calculate and disclose standard deviations (±SD) for triplicate experiments. Use Q-testing to exclude outliers .
Q. What advanced techniques improve regioselectivity in synthesizing this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
